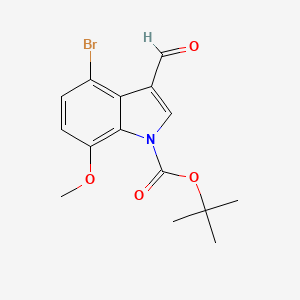

N-Boc-4-bromo-3-formyl-7-methoxyindole

Description

BenchChem offers high-quality N-Boc-4-bromo-3-formyl-7-methoxyindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-bromo-3-formyl-7-methoxyindole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-bromo-3-formyl-7-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-7-9(8-18)12-10(16)5-6-11(20-4)13(12)17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDAERYHKOCHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)OC)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601133549 | |

| Record name | 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394899-06-9 | |

| Record name | 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394899-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-Boc-4-bromo-3-formyl-7-methoxyindole

[1][2][3]

Chemical Identity & Core Profile[2][3][4][5][6][7]

This compound represents a "privileged scaffold" in medicinal chemistry, possessing four distinct points of diversity (N1, C3, C4, C7) that allow for orthogonal functionalization.[1] It is frequently utilized in the development of kinase inhibitors, GPCR modulators, and indole alkaloid analogs.[1]

| Property | Specification |

| Chemical Name | tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate |

| CAS Number | 1394899-06-9 |

| Molecular Formula | C₁₅H₁₆BrNO₄ |

| Molecular Weight | 354.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Structural Analysis[1][2][3]

-

C3-Formyl Group: A reactive electrophile for reductive aminations, Wittig olefinations, or condensation reactions.[1]

-

C4-Bromine: A steric handle and a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2][3][1]

-

C7-Methoxy: Electron-donating group (EDG) that influences the electronic density of the benzene ring and improves solubility/metabolic stability.[3][1]

-

N1-Boc Group: Protects the indole nitrogen from deprotonation and directs regioselectivity during C-H activation or metal-halogen exchange.[2][3][1]

Synthetic Architecture

The synthesis of N-Boc-4-bromo-3-formyl-7-methoxyindole requires a strategic sequence of operations. Direct formylation of N-Boc indoles is often low-yielding due to the electron-withdrawing nature of the Boc group, which deactivates the indole ring toward electrophilic aromatic substitution.[3][1]

Therefore, the "Formylation-First" strategy is the industry standard for high-yield production.[3][1]

Reaction Pathway Diagram[1][2][3][8][9][10]

Figure 1: Optimized synthetic route avoiding ring deactivation issues.

Detailed Experimental Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde moiety at the C3 position of the free indole.[1]

-

Reagent Prep: In a flame-dried flask under argon, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 minutes to generate the chloroiminium ion (Vilsmeier reagent).[3][1]

-

Addition: Dissolve 4-bromo-7-methoxyindole (1.0 equiv) in minimal DMF and add dropwise to the reagent mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C). Monitor via TLC/LCMS.[3][1] If conversion is slow due to the steric bulk of the C4-bromo group, heat gently to 40°C.[1]

-

Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ or 2M NaOH (careful pH control is vital to avoid hydrolysis of the methoxy group).

-

Isolation: Filter the resulting precipitate or extract with EtOAc. Recrystallize from EtOH/Water to yield 4-bromo-7-methoxyindole-3-carboxaldehyde .[2][3][1]

Step 2: N-Boc Protection

Objective: Protect the indole nitrogen to prevent side reactions and facilitate purification.[2][3][1]

-

Setup: Dissolve the intermediate (from Step 1) in anhydrous DCM or THF.

-

Base Addition: Add DMAP (0.1 equiv) and Triethylamine (1.5 equiv).

-

Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise.

-

Mechanism: The DMAP acts as a nucleophilic catalyst, attacking the Boc₂O to form a reactive acyl pyridinium species, which then transfers the Boc group to the indole nitrogen.[1]

-

Workup: Wash with 0.1M HCl (to remove DMAP/TEA), then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure CAS 1394899-06-9 .[2][3][1]

Reactivity & Applications in Drug Discovery

This scaffold is a "linchpin" intermediate.[3][1] Its value lies in the ability to selectively manipulate specific sites without affecting others.[3][1]

Functionalization Logic Map[1][2][3]

Figure 2: Orthogonal reactivity profile for medicinal chemistry campaigns.

Key Transformations

-

Suzuki-Miyaura Coupling (C4): The C4-Bromine is sterically crowded by the C3-formyl and C5-H. High-activity catalysts like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ are recommended.[2][3][1] The N-Boc group is essential here to prevent catalyst poisoning by the free N-H.[3][1]

-

Reductive Amination (C3): Reaction with primary amines followed by NaBH(OAc)₃ reduction yields 3-aminomethyl indoles.[2][3][1] The C7-methoxy group provides electron density that stabilizes the intermediate imine.[3][1]

-

De-protection: The Boc group is acid-labile.[3][1] Removal is typically the final step, using TFA/DCM (1:1) or 4M HCl in Dioxane.[3][1]

Safety & Handling (E-E-A-T)

-

Hazard Identification: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Stability: The aldehyde is susceptible to oxidation to the carboxylic acid if exposed to air for prolonged periods.[1] The Boc group is thermally unstable >150°C.[3][1]

-

Protocol: Always handle in a fume hood. Store under argon at 4°C.

References

-

Somei, M., et al. (1984).[3][1] A Practical One Pot Synthesis of 4-Alkoxy-3-formylindoles. Heterocycles, 22(4). (Foundation for Vilsmeier-Haack on 4-substituted indoles).[2][3][1]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[1][4] Retrieved from [Link][2][3]

Sources

N-Boc-4-bromo-3-formyl-7-methoxyindole chemical properties

This technical guide details the chemical properties, synthesis, and reactivity profile of N-Boc-4-bromo-3-formyl-7-methoxyindole , a high-value heterocyclic building block used in the discovery of kinase inhibitors and complex alkaloid analogs.

CAS No: 1394899-06-9 Formula: C₁₅H₁₆BrNO₄ Molecular Weight: 354.20 g/mol

Executive Summary

N-Boc-4-bromo-3-formyl-7-methoxyindole represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. It possesses three distinct sites for functionalization:

-

C4-Bromine: A handle for cross-coupling reactions (Suzuki, Sonogashira) to install aryl or heteroaryl groups, a position historically difficult to access in indoles due to electronic preferences.[1]

-

C3-Formyl (Aldehyde): A versatile electrophile for reductive aminations, Wittig olefinations, or heterocycle ring extensions.[1]

-

N1-Boc: A labile protecting group that modulates the electron density of the indole ring and prevents N-alkylation side reactions.[1]

The 7-methoxy substituent enhances solubility and provides unique electronic properties, often improving the metabolic stability of drug candidates derived from this core.[1]

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 177–183 °C (Unprotected precursor range) |

| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in water |

| pKa | ~14.5 (Predicted for indole NH, masked by Boc) |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive |

Structural Analysis: The tert-butyloxycarbonyl (Boc) group at N1 exerts an electron-withdrawing effect, reducing the electron density of the pyrrole ring. This deactivation is crucial; it stabilizes the C3-aldehyde against oxidation and prevents polymerization during C4-metal-catalyzed cross-couplings.

Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust synthesis bypasses the difficult direct bromination of the indole core (which favors C3) by utilizing a pre-functionalized 4-bromo precursor.[1]

Pathway: 4-Bromo-7-methoxyindole

Step-by-Step Protocol

Step 1: Vilsmeier-Haack Formylation

Objective: Install the aldehyde at C3.[1]

-

Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).[1]

-

Substrate: 4-Bromo-7-methoxyindole (CAS 1227572-66-8).[2]

-

Preparation: Cool anhydrous DMF (5.0 eq) to 0 °C under argon. Dropwise add POCl₃ (1.2 eq) to generate the Vilsmeier reagent (chloroiminium salt).[1] Stir for 30 min.

-

Addition: Dissolve 4-bromo-7-methoxyindole in DMF and add slowly to the Vilsmeier reagent, maintaining temperature < 5 °C.

-

Reaction: Warm to room temperature, then heat to 40–60 °C for 2–4 hours. Monitor by TLC (disappearance of starting material).

-

Hydrolysis: Pour reaction mixture into ice-water containing sodium acetate or NaOH (aq) to hydrolyze the intermediate iminium salt.

-

Isolation: Filter the precipitated yellow solid (4-bromo-7-methoxyindole-3-carbaldehyde). Wash with water and dry.[1][3]

Step 2: N-Boc Protection

Objective: Protect N1 to enable C4 cross-coupling and modulate solubility.

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.), Triethylamine (TEA) or NaH.[1]

-

Solvent: Dichloromethane (DCM) or THF.[1]

-

Dissolution: Dissolve the Step 1 intermediate in anhydrous DCM.

-

Catalysis: Add DMAP (0.1 eq) and TEA (1.5 eq).

-

Protection: Add Boc₂O (1.2 eq) in portions. Evolution of CO₂ gas may be observed.[1]

-

Completion: Stir at RT for 2–6 hours.

-

Workup: Wash with 1M HCl (to remove amine base), then brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc to yield N-Boc-4-bromo-3-formyl-7-methoxyindole .

Reactivity & Functionalization Map

The utility of this compound lies in its ability to undergo divergent synthesis .[1] The order of operations is critical: C4 modifications are typically performed before removing the Boc group to prevent catalyst poisoning by the free N-H.[1]

Orthogonal Workflow

-

Site A (C3-Formyl): Reacts with amines (Reductive Amination) or ylides (Wittig).[1]

-

Site B (C4-Bromo): Reacts with Boronic acids (Suzuki) or Stannanes (Stille).[1]

-

Site C (N1-Boc): Cleaved last using TFA/DCM or thermal deprotection.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C4-Bromine and C3-Formyl groups.

Handling & Safety (MSDS Highlights)

This compound is a halogenated organic intermediate and should be treated as a hazardous chemical.[1]

-

GHS Classification: Warning (GHS07).[1]

-

Hazard Statements:

-

Handling Protocol:

References

-

PubChem. (2025).[1][4][6] tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate Compound Summary. National Library of Medicine.[1] Link[1]

-

ChemicalBook. (2025).[1] 4-Bromoindole-3-carboxaldehyde Properties and Synthesis. Link

-

BLD Pharm. (2025).[1] tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate Product Data. Link

-

AiFChem. (2025).[1] Synthesis of N-Boc-Bromoindole Derivatives. Link

-

Mahindra, A., et al. (2020).[1][7] Synthesis of 4-substituted indoles via Suzuki coupling strategies. Journal of Medicinal Chemistry, 63, 9300-9315.[1][8] (Contextual reference for C4-reactivity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromoindole-3-carboxaldehyde | 98600-34-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 16414193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlanchimpharma.com [atlanchimpharma.com]

Technical Guide: N-Boc-4-bromo-3-formyl-7-methoxyindole

The following technical guide provides a comprehensive analysis of N-Boc-4-bromo-3-formyl-7-methoxyindole , a specialized heterocyclic building block used in the synthesis of complex alkaloids and pharmaceutical agents.

Physicochemical Characterization & Synthetic Architecture[1][2]

Executive Chemical Profile

N-Boc-4-bromo-3-formyl-7-methoxyindole (CAS: 1394899-06-9) is a highly functionalized indole scaffold.[1] Its structural complexity—featuring a halogen handle (C4-Br), an electrophilic aldehyde (C3-CHO), an electron-donating methoxy group (C7-OMe), and a carbamate protecting group (N1-Boc)—makes it a versatile "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitors and indole-based natural products.[2][1]

Core Identity Matrix

| Parameter | Specification |

| IUPAC Name | tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate |

| Common Name | N-Boc-4-bromo-3-formyl-7-methoxyindole |

| CAS Number | 1394899-06-9 |

| Molecular Formula | C₁₅H₁₆BrNO₄ |

| Molecular Weight | 354.20 g/mol |

| Exact Mass | 353.03 g/mol (for ⁷⁹Br isotope) |

| SMILES | COC1=CC=C(Br)C2=C1N(C(OC(C)(C)C)=O)C=C2C=O |

| Appearance | Off-white to pale yellow solid (typical for this class) |

Structural & Mass Spectrometry Analysis

For researchers validating this compound via LC-MS, the molecular weight must be interpreted through the lens of bromine isotopologues.[3]

Critical Analytical Insight: Due to the naturally occurring ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes, the Mass Spectrum (ESI+) will exhibit a characteristic "doublet" molecular ion cluster separated by 2 mass units ([M+H]⁺ at m/z 354.0 and 356.0).[3] The reported molecular weight of 354.20 g/mol is the average weight, useful for stoichiometry calculations but insufficient for high-resolution mass spectrometry (HRMS) confirmation.[3]

Synthetic Architecture & Methodology

The synthesis of N-Boc-4-bromo-3-formyl-7-methoxyindole requires a strategic sequence of functionalization. Direct formylation of an N-Boc indole is often low-yielding due to the electron-withdrawing nature of the Boc group, which deactivates the C3 position toward electrophilic aromatic substitution.[2][1]

Recommended Protocol: The "Formylate-First" Strategy The most robust route involves installing the aldehyde on the free indole prior to Boc protection.[1][3]

Step 1: Vilsmeier-Haack Formylation[2][1]

-

Precursor: 4-Bromo-7-methoxyindole.

-

Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).[4][3]

-

Mechanism: The electron-rich indole C3 attacks the in situ generated chloroiminium ion (Vilsmeier reagent).[3]

-

Causality: The 7-methoxy group provides crucial electron density to the ring system, counteracting the inductive withdrawal of the 4-bromo substituent, thereby facilitating the electrophilic attack at C3.[1]

Step 2: N-Boc Protection[2][5]

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP, catalytic), Triethylamine (Et₃N), Dichloromethane (DCM).[1]

-

Mechanism: Nucleophilic attack of the indole nitrogen (deprotonated or activated by DMAP) onto the Boc anhydride.[3]

-

Self-Validating Check: The shift in the ¹H NMR of the C2-proton is diagnostic.[1] Upon Boc protection, the C2-H signal typically shifts downfield (deshielded) due to the anisotropy of the carbonyl group.[3]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 1: Stepwise synthetic pathway prioritizing C3-formylation prior to N-protection to maximize yield.

Experimental Protocol (High-Fidelity)

Safety Note: POCl₃ is highly corrosive and reacts violently with water.[3] All operations must be performed in a fume hood.[3]

Phase A: Synthesis of the Aldehyde Intermediate[2][1][6]

-

Preparation: In a flame-dried flask under Argon, dissolve 4-bromo-7-methoxyindole (1.0 eq) in anhydrous DMF (10 vol). Cool to 0°C.[3]

-

Vilsmeier Reagent: Add POCl₃ (1.2 eq) dropwise.[3] The solution may turn yellow/orange.[3]

-

Reaction: Warm to ambient temperature and stir for 1 hour. If conversion is incomplete (TLC check), heat to 40°C.

-

Quench: Pour the mixture into ice-water. Basify to pH 8-9 with 2M NaOH or saturated NaHCO₃. The aldehyde product typically precipitates as a solid.[3]

-

Isolation: Filter the solid, wash with water, and dry under vacuum.[3]

Phase B: N-Boc Protection[2][1][5]

-

Setup: Dissolve the intermediate from Phase A (1.0 eq) in DCM (15 vol).

-

Activation: Add DMAP (0.1 eq) and Et₃N (1.5 eq).[3]

-

Addition: Add Boc₂O (1.2 eq) dissolved in a small amount of DCM.

-

Monitoring: Stir at room temperature. Evolution of CO₂ is not typical here, but the reaction should proceed within 2–4 hours.[3] Monitor by TLC (the N-Boc product will be significantly less polar than the free indole).[3]

-

Workup: Wash with 1M HCl (to remove DMAP/Et₃N), then brine. Dry over MgSO₄ and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Stability & Storage

-

Acid Sensitivity: The N-Boc group is acid-labile.[2][1] Avoid exposure to TFA or HCl unless deprotection is intended.[3]

-

Oxidation Risk: The C3-aldehyde is susceptible to air oxidation to the carboxylic acid over time.[1][3]

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

References

-

Vilsmeier-Haack Methodology: Organic Syntheses. (2024).[3][7] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[3][7] Retrieved from [Link][3]

-

Indole Reactivity: PubChem. (2025).[3][8] 4-Bromoindole-3-carboxaldehyde derivatives. National Library of Medicine.[3] Retrieved from [Link]

Sources

- 1. 1394899-06-9|tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. 2992596-01-5|tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. orgsyn.org [orgsyn.org]

- 8. 4-(4-Bromo-6-methyloxan-2-yl)-2-methylpyridine | C12H16BrNO | CID 177151483 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of N-Boc-4-bromo-3-formyl-7-methoxyindole

This guide details the synthesis of N-Boc-4-bromo-3-formyl-7-methoxyindole , a highly functionalized indole scaffold critical for the development of kinase inhibitors and complex alkaloid analogs.

The synthesis addresses two primary challenges: regioselective placement of substituents (specifically the 4-bromo and 7-methoxy pattern) and sequential functionalization (formylation followed by protection) to maximize yield and purity.

Retrosynthetic Analysis & Strategy

The target molecule contains an electron-rich indole core with substituents at positions 3, 4, and 7. Standard electrophilic halogenation of 7-methoxyindole typically yields 3-bromo derivatives, making the installation of the 4-bromo group challenging after ring formation.

Therefore, the Bartoli Indole Synthesis is selected as the core strategy. By starting with a fully substituted benzene precursor (4-bromo-2-nitroanisole), we lock in the difficult 4,7-substitution pattern before constructing the pyrrole ring.

Pathway Logic

-

Core Construction (Bartoli): Use vinylmagnesium bromide to convert 4-bromo-2-nitroanisole into 4-bromo-7-methoxyindole.[1]

-

C3-Functionalization (Vilsmeier-Haack): Install the aldehyde at the most nucleophilic position (C3) of the free indole.

-

N-Protection (Carbamoylation): Install the Boc group last.[2] Attempting this earlier would deactivate the ring toward formylation and risk steric clash during the Vilsmeier step.

Figure 1: Retrosynthetic disconnection showing the logic of installing the core, then the aldehyde, and finally the protecting group.

Step-by-Step Experimental Protocol

Step 1: Bartoli Indole Synthesis

Objective: Synthesis of 4-bromo-7-methoxyindole from 4-bromo-2-nitroanisole.[1] Mechanism: 4-bromo-2-nitroanisole reacts with vinylmagnesium bromide.[1] The Grignard reagent attacks the nitro group, initiating a [3,3]-sigmatropic rearrangement that cyclizes to form the indole core.

-

Reagents: 4-Bromo-2-nitroanisole (1.0 equiv), Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv), dry THF.

-

Key Parameters: Temperature control is critical (-60°C) to prevent polymerization of the vinyl Grignard and manage the exotherm.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

-

Solvation: Dissolve 4-bromo-2-nitroanisole (e.g., 10 g) in anhydrous THF (0.15 M concentration) and cool the solution to -60°C using a dry ice/acetone bath.

-

Addition: Add vinylmagnesium bromide (3.5 equiv) dropwise over 45 minutes. Crucial: Maintain internal temperature below -40°C. The solution will turn dark brown/black.

-

Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes.

-

Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (cold) with vigorous stirring.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The product is typically a solid.

Data Check:

| Parameter | Value |

|---|---|

| Appearance | Pale yellow to brown solid |

| Yield Expectation | 15–35% (Typical for substituted Bartoli) |

| 1H NMR (DMSO-d6) | Indole C2-H (~7.4 ppm), C3-H (~6.5 ppm), NH (~11.5 ppm broad) |

Step 2: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of the aldehyde at C3. Mechanism: Formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF/POCl₃, followed by electrophilic aromatic substitution at the electron-rich C3 position.

-

Reagents: 4-Bromo-7-methoxyindole (1.0 equiv), POCl₃ (1.2 equiv), Anhydrous DMF (5.0 equiv/solvent).

-

Conditions: 0°C to Room Temperature (RT).

Protocol:

-

Reagent Prep: In a separate flask, cool anhydrous DMF (5 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise under N₂. Stir for 20 mins to form the white chloroiminium salt precipitate/suspension.

-

Addition: Dissolve 4-bromo-7-methoxyindole in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of starting indole).

-

Hydrolysis: Pour the reaction mixture onto crushed ice/water containing sodium acetate or NaOH (2M) to neutralize and hydrolyze the iminium intermediate to the aldehyde.

-

Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with DCM.

-

Purification: Recrystallization from MeOH or Ethanol is often sufficient; otherwise, column chromatography (DCM/MeOH).

Data Check:

| Parameter | Value |

|---|---|

| Appearance | Yellow/Tan solid |

| Yield Expectation | 80–90% |

| IR Signal | Strong C=O stretch at ~1650–1660 cm⁻¹ |

| 1H NMR | Distinct aldehyde singlet at ~9.9–10.2 ppm |

Step 3: N-Boc Protection

Objective: Protection of the indole nitrogen. Mechanism: Nucleophilic attack of the deprotonated indole nitrogen (or DMAP-catalyzed attack) onto the Boc anhydride carbonyl.

-

Reagents: 4-Bromo-7-methoxyindole-3-carboxaldehyde (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O, 1.2–1.5 equiv), DMAP (0.1 equiv), Et₃N (1.2 equiv), DCM or THF.

Protocol:

-

Solvation: Dissolve the aldehyde from Step 2 in DCM (0.2 M).

-

Catalysis: Add DMAP and Triethylamine. Stir for 5 minutes.

-

Protection: Add (Boc)₂O (dissolved in minimal DCM) dropwise at RT.

-

Completion: Stir at RT for 2–6 hours. Evolution of CO₂ is minimal but possible.

-

Workup: Wash with 0.1 M HCl (to remove DMAP/Et₃N), then NaHCO₃, then brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Final Product Specifications:

-

Name: tert-butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate

-

Formula: C₁₅H₁₆BrNO₄

-

MW: 354.20 g/mol

Critical Pathway Visualization

The following diagram illustrates the reaction flow, including the specific reagents and intermediate states.

Figure 2: Linear workflow for the synthesis of the target molecule.

Troubleshooting & Optimization (Expert Insights)

Bartoli Reaction Yields

-

Issue: Low yield (<20%) is common due to the steric bulk of the bromine at C4 and methoxy at C7 (relative to the new ring).

-

Solution: Ensure the vinylmagnesium bromide is fresh and high titer. Do not exceed -40°C during addition; higher temperatures favor addition to the ring rather than the nitro group. Use 3.5 to 4.0 equivalents of Grignard.

Vilsmeier Regioselectivity

-

Issue: Formylation at C2 or C4?

-

Insight: C3 is electronically favored.[3] The C4-bromo group provides steric bulk that further discourages C4 attack (though electronic rules already disfavor it). The 7-methoxy group donates electron density, activating the ring, but C3 remains the kinetic product.

-

Precipitation: If the intermediate iminium salt precipitates during the reaction (common in non-polar solvents), add more DMF to keep it in solution for complete conversion.

Boc Stability

-

Issue: The Boc group can be labile in the presence of strong nucleophiles or acids.

-

Handling: Store the final compound in a freezer. Avoid acidic workups for subsequent reactions involving this scaffold.

References

-

Organic Syntheses. Indole-3-aldehyde (Vilsmeier-Haack Procedure). Coll. Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). Available at: [Link]

-

Mohanakrishnan, A. K., et al. Synthesis of N-Protected/Free Indole-7-Carboxaldehyde.[4] Synthetic Communications, 37: 4343–4352, 2007.[4] (Discusses Boc protection conditions for substituted indoles). Available at: [Link]

Sources

Technical Whitepaper: Strategic Synthesis of N-Boc-4-bromo-3-formyl-7-methoxyindole

Executive Summary

This technical guide outlines the retrosynthetic logic and experimental protocols for the construction of N-Boc-4-bromo-3-formyl-7-methoxyindole . This specific scaffold is a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and tricyclic indole alkaloids. The presence of the 4-bromo substituent provides a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the 3-formyl group serves as a versatile electrophile for reductive aminations or condensation reactions. The 7-methoxy moiety modulates the electronic properties of the indole core, often improving metabolic stability or binding affinity in target proteins.

Retrosynthetic Analysis & Strategy

The synthesis of highly substituted indoles requires careful orchestration of functional group compatibility. The target molecule presents three distinct challenges:

-

Regiocontrol of the Indole Core: Constructing a 4,7-disubstituted indole is non-trivial using Fischer indole synthesis due to regioselectivity issues with meta-substituted hydrazines.

-

Steric Congestion: The 4-bromo substituent creates significant steric hindrance at the C3 position, complicating electrophilic aromatic substitutions.

-

Electronic Deactivation: The N-Boc group is electron-withdrawing. Introducing it early would deactivate the indole ring, making the subsequent Vilsmeier-Haack formylation difficult or impossible.

Therefore, the optimal strategy employs a Linear Synthesis approach:

-

Step 1 (Core Construction): Bartoli Indole Synthesis is selected as the "Gold Standard" for 7-substituted indoles. It utilizes ortho-substituted nitroarenes, ensuring perfect regiocontrol.

-

Step 2 (C3-Functionalization): Vilsmeier-Haack Formylation is performed on the free indole. The electron-donating 7-methoxy group helps counteract the deactivating/steric effect of the 4-bromo group.

-

Step 3 (N-Protection): Boc Protection is the final step. This avoids the lability of the Boc group under the acidic conditions of the Vilsmeier reaction and prevents ring deactivation during formylation.

Retrosynthetic Diagram

Figure 1: Retrosynthetic disconnection showing the logic of late-stage protection and early-stage core construction.

Detailed Synthesis Protocols

Step 1: The Bartoli Indole Synthesis

The Bartoli reaction is the only reliable method to access 7-alkoxyindoles directly. It relies on the reaction of vinylmagnesium bromide with an ortho-substituted nitroarene.

Starting Material: 4-Bromo-2-nitroanisole (CAS: 50712-74-8)

-

Note: In the Bartoli mechanism, the substituent ortho to the nitro group (the methoxy group) becomes the C7 position. The substituent meta to the nitro group (the bromine) becomes the C4 position.

Reagents:

-

Vinylmagnesium bromide (1.0 M in THF) - Requires 3-4 equivalents.

-

Anhydrous THF.

-

Saturated aqueous NH₄Cl (Quench).

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask and equip it with an argon inlet and a low-temperature thermometer.

-

Dissolution: Dissolve 4-bromo-2-nitroanisole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -40°C .

-

Expert Tip: Do not cool to -78°C initially. The reaction initiation requires slightly higher energy (-40°C), but once started, it is exothermic.

-

-

Grignard Addition: Add vinylmagnesium bromide (3.5 eq) dropwise over 30 minutes. Maintain internal temperature below -30°C.

-

Observation: The solution will turn dark brown/red, characteristic of the nitroso intermediate formation.

-

-

Reaction: Stir at -40°C for 1 hour, then allow to warm slowly to -20°C over another hour. Monitor by TLC (the nitroarene spot should disappear).

-

Quench: Pour the cold reaction mixture into saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Target Yield: 45-60%.

-

Product:4-Bromo-7-methoxyindole .

-

Step 2: Vilsmeier-Haack Formylation

This step installs the aldehyde at C3. The 4-bromo group provides steric resistance, so reaction times may be longer than unsubstituted indoles.

Reagents:

-

N,N-Dimethylformamide (DMF).[3]

-

2M NaOH or NaOAc (for neutralization).

Protocol:

-

Vilsmeier Reagent Prep: In a separate flask, cool anhydrous DMF (5.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir for 15 minutes until the Vilsmeier salt precipitates (white solid or thick slurry).

-

Addition: Dissolve 4-bromo-7-methoxyindole (from Step 1) in DMF (minimal volume). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Heating: Allow to warm to room temperature. If TLC shows no conversion after 2 hours, heat to 40°C.

-

Caution: Higher temperatures may degrade the 7-methoxy group (demethylation risk).

-

-

Hydrolysis: Pour the reaction mixture onto crushed ice/water. Basify carefully with 2M NaOH or saturated NaOAc solution to pH 8-9.

-

Why: Acidic hydrolysis yields the iminium salt; basic hydrolysis releases the free aldehyde.

-

-

Workup: The product often precipitates as a solid. Filter and wash with water.[4] If not, extract with DCM.

-

Product:4-Bromo-7-methoxyindole-3-carboxaldehyde .

-

Step 3: N-Boc Protection

Finally, the nitrogen is protected. This is performed last to ensure the aldehyde is already in place and to avoid side reactions.

Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O).

-

DMAP (4-Dimethylaminopyridine) - Catalytic.

-

Triethylamine (TEA) or DIPEA.

-

DCM or THF.

Protocol:

-

Dissolution: Dissolve 4-bromo-7-methoxyindole-3-carboxaldehyde (1.0 eq) in DCM (0.1 M).

-

Additives: Add TEA (1.5 eq) and DMAP (0.1 eq).

-

Boc Addition: Add Boc₂O (1.2 eq) dissolved in a small amount of DCM.

-

Reaction: Stir at room temperature for 2-4 hours. Evolution of CO₂ gas may be observed.

-

Workup: Wash with 0.1 M HCl (to remove DMAP/TEA), then NaHCO₃, then brine.

-

Purification: Recrystallization from Hexanes/EtOAc is often sufficient; otherwise, a short silica plug is used.

-

Final Product:N-Boc-4-bromo-3-formyl-7-methoxyindole .

-

Experimental Workflow Visualization

The following diagram illustrates the critical path and decision points for the synthesis.

Figure 2: Sequential workflow for the synthesis, highlighting the quality control checkpoint after the complex Bartoli cyclization.

Key Data & Safety Profile

Starting Material Comparison

| Material | CAS Number | Role | Safety Note |

| 4-Bromo-2-nitroanisole | 50712-74-8 | Core Precursor | Irritant; ensure high purity for Bartoli reaction. |

| Vinylmagnesium bromide | 1826-67-1 | Reagent | Pyrophoric ; moisture sensitive. Handle under Argon. |

| Phosphorus oxychloride | 10025-87-3 | Reagent | Corrosive/Toxic ; reacts violently with water. |

| Di-tert-butyl dicarbonate | 24424-99-5 | Protecting Group | Generates CO₂ pressure; vent reaction vessel. |

Critical Troubleshooting: The Bartoli Step

The Bartoli synthesis is the most failure-prone step.

-

Temperature Control: If the reaction is too cold (< -70°C), the Grignard addition is sluggish. If too warm (> -20°C), the Grignard attacks the bromine (metal-halogen exchange) or polymerizes. Target -40°C.

-

Stoichiometry: The reaction consumes 3 equivalents of VinylMgBr.[5] Using less results in incomplete conversion to the indole; using excess leads to difficult-to-separate byproducts.

References

-

Bartoli, G., et al. (1989).[6][7][8] "Reaction of nitroarenes with vinyl Grignard reagents: a simple and general method for the synthesis of indoles." Tetrahedron Letters, 30(16), 2129-2132. Link

-

Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitrobenzene Derivatives." Synlett, 1999(10), 1594-1596. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1982). "The Vilsmeier–Haack Reaction."[1][9][10] Comprehensive Organic Synthesis, 2, 777-794. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc protection protocols). Link

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgosolver.com [orgosolver.com]

- 6. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Technical Guide: Synthesis of 4-Bromo-7-Methoxyindole

This guide details the synthesis of 4-bromo-7-methoxyindole , a specialized heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., Aurora, FLT3) and GPCR ligands.

The synthesis of 4-substituted-7-alkoxyindoles is electronically and sterically challenging. The protocol below prioritizes the Bartoli Indole Synthesis , which allows for the direct construction of the indole core from commercially available nitroarenes, despite its moderate yields.

Executive Summary

-

Target Molecule: 4-Bromo-7-methoxy-1H-indole (CAS: 436091-59-7)[1]

-

Primary Route: Bartoli Indole Synthesis via 4-bromo-2-nitroanisole.

-

Key Challenge: The bromine atom at the C4 position is susceptible to metal-halogen exchange with Grignard reagents, and the C7-methoxy group introduces steric crowding. This results in typical yields of 8–15%, necessitating precise temperature control to maximize throughput.

-

Application: Intermediate for Suzuki/Sonogashira couplings at C4 or N-alkylation.

Retrosynthetic Analysis

The most direct disconnection cuts the C2–C3 and N–C2 bonds, tracing back to the ortho-substituted nitroarene. The 7-methoxy group dictates the use of an ortho-methoxy precursor, while the 4-bromo substituent is carried through from the starting material.

Figure 1: Retrosynthetic logic leveraging the ortho-nitro group for cyclization.

Primary Protocol: Bartoli Indole Synthesis

This method uses 4-bromo-2-nitroanisole as the stationary phase and vinylmagnesium bromide as the nucleophile. The reaction relies on the attack of the Grignard reagent on the nitro group, followed by a [3,3]-sigmatropic rearrangement.

Reaction Scheme

Substrate: 4-Bromo-2-nitroanisole (CAS: 103966-66-1) Reagent: Vinylmagnesium bromide (1.0 M in THF) Solvent: Anhydrous Tetrahydrofuran (THF)

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Molarity/Purity |

| 4-Bromo-2-nitroanisole | 232.03 | 1.0 | 7.9 g (34 mmol) | 97%+ |

| Vinylmagnesium bromide | 131.27 | 3.5 | 119 mL | 1.0 M in THF |

| THF (Anhydrous) | 72.11 | N/A | 300 mL | <50 ppm H₂O |

| Sat. NH₄Cl (aq) | 53.49 | Excess | 100 mL | Quench |

Step-by-Step Procedure

Phase 1: Setup and Cooling (Critical)

-

Flame-dry a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charge the flask with 4-bromo-2-nitroanisole (7.9 g) and anhydrous THF (300 mL).

-

Cool the solution to -60°C using a dry ice/acetone or cryostat bath.

-

Expert Note: The temperature must be strictly maintained below -40°C during addition. Higher temperatures favor the attack on the bromine (metal-halogen exchange) or polymerization of the Grignard.

-

Phase 2: Grignard Addition 4. Charge the addition funnel with vinylmagnesium bromide (119 mL, 1.0 M). 5. Add the Grignard reagent dropwise over 45–60 minutes .

- Observation: The solution will turn dark brown/black, characteristic of the nitroso-magnesium intermediates.

- Once addition is complete, allow the reaction to stir at -40°C for 2 hours. Do not warm to room temperature yet.

Phase 3: Quench and Workup 7. Quench the reaction at -40°C by slowly adding saturated aqueous NH₄Cl (100 mL). Caution: Exothermic. 8. Allow the mixture to warm to room temperature. 9. Dilute with water (200 mL) and extract with diethyl ether or ethyl acetate (3 x 200 mL). 10. Combine organic layers, wash with brine (150 mL), and dry over anhydrous MgSO₄. 11. Filter and concentrate under reduced pressure to yield a dark crude oil.

Phase 4: Purification 12. Purify via flash column chromatography (Silica Gel 60).

- Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

- Rf: The product typically elutes after the aniline byproducts but before highly polar impurities.

- Yield: Expect 500–800 mg (approx. 8–12% yield).

- Physical State: Pale solid or thick oil that crystallizes upon standing.

Mechanism & Critical Control Points

Understanding the mechanism highlights why 3 equivalents of Grignard are required and why the yield is sensitive.

-

Attack 1: Vinyl Grignard attacks the nitro group to form a nitroso intermediate.

-

Attack 2: A second equivalent attacks the nitroso to form a hydroxylamine-magnesium complex.

-

Rearrangement: A [3,3]-sigmatropic shift breaks the aromaticity, forming the C2-C3 bond.

-

Cyclization: Elimination of water and aromatization forms the indole.

Figure 2: The Bartoli reaction pathway requiring excess Grignard reagent.[1]

Why the yield is low:

-

Steric Bulk: The 7-methoxy group (from the 1-position of the anisole) facilitates the [3,3]-shift but also crowds the reaction center.

-

Labile Bromine: The 4-bromo substituent is electronically activated. Even at -40°C, some Mg-Br exchange occurs, leading to debrominated byproducts (7-methoxyindole).

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<5%) | Temperature too high during addition. | Ensure internal temp stays < -40°C. Use a cryostat if possible. |

| Debrominated Product | Metal-Halogen exchange. | Increase addition rate slightly (while cooling) to favor nucleophilic attack over exchange. |

| Incomplete Conversion | Grignard reagent degradation. | Titrate the Grignard reagent before use. Ensure THF is strictly anhydrous. |

| Difficult Separation | Aniline/Azo byproducts. | Use a slow gradient in chromatography. The indole is usually less polar than the azo impurities. |

Alternative Strategy: Sonogashira Cyclization

If the Bartoli route proves too inefficient for scale-up (>10g), a multi-step approach via Sonogashira coupling is the industry standard alternative.

-

Precursor: 2-Amino-5-bromo-3-methoxypyridine (or benzene analog).

-

Iodination: Introduce an iodine at the position ortho to the amine (NIS, MeCN).

-

Coupling: Sonogashira coupling with Trimethylsilylacetylene (TMSA).

-

Cyclization: Base-mediated cyclization (KOtBu or CuI) to close the indole ring. Note: This route involves 3-4 steps but typically offers higher overall yields (40-60%) and cleaner purification profiles.

References

-

Bartoli Synthesis Protocol: Preparation of 4-bromo-7-methoxyindole.[1] (Cited in US Patent 2007/0123527 A1, Example 13).

-

Source:

-

- General Bartoli Methodology: Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a mild and general synthesis of indoles." Tetrahedron Letters, 1989.

-

Alternative Coupling Strategies: Synthesis of 5-bromo-7-azaindoles via Sonogashira.[2] (Analogous chemistry for substituted indoles).

-

Source:

-

Sources

Vilsmeier-Haack Formylation of N-Boc-7-Methoxyindole: A Strategic Technical Guide

Executive Summary

The Vilsmeier-Haack formylation is the gold-standard methodology for introducing an aldehyde functionality at the C-3 position of the indole core.[1] However, the application of this protocol to N-Boc-7-methoxyindole presents a specific synthetic paradox: the 7-methoxy group activates the system, while the N-Boc (tert-butoxycarbonyl) group significantly deactivates the pyrrole ring and is acid-labile.

This guide addresses the critical decision-making process required for this substrate. While direct formylation is theoretically possible, the acidic nature of the Vilsmeier reagent (POCl₃/DMF) often leads to concomitant Boc-deprotection. Therefore, this guide details two pathways:

-

The Direct Route: Attempting formylation with Boc retention (High Risk/Optimization required).

-

The Stepwise Route (Recommended): Deprotection

Formylation

Part 1: Mechanistic Analysis & Substrate Reactivity

The Electronic Tug-of-War

The reactivity of N-Boc-7-methoxyindole is defined by competing electronic effects:

-

7-Methoxy Group (+M Effect): Strongly electron-donating. It activates the benzene ring, specifically at the C-4 and C-6 positions (ortho/para direction). However, its influence on the pyrrole C-3 position is secondary.

-

N-Boc Group (-I, -M Effects): The carbonyl of the Boc group pulls electron density from the nitrogen lone pair. This disrupts the enamine-like resonance that typically makes C-3 highly nucleophilic.

-

Net Result: The substrate is significantly less reactive toward electrophiles than the free N-H indole. The Vilsmeier reagent (chloroiminium ion), being a relatively weak electrophile, may require elevated temperatures to react, which jeopardizes the acid-sensitive Boc group.

Reaction Mechanism

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution (EAS) at C-3.

Figure 1: Mechanistic pathway showing the formation of the active electrophile and the critical divergence point where acidic byproducts can lead to Boc cleavage.

Part 2: Strategic Considerations & Decision Matrix

Researchers must choose between preserving the Boc group during the reaction (challenging) or accepting its loss and re-protecting (robust).

Comparison of Synthetic Routes

| Feature | Route A: Direct Formylation | Route B: Stepwise (Recommended) |

| Strategy | React N-Boc-7-OMe-indole directly with POCl₃/DMF. | Deprotect N-Boc |

| Key Risk | Partial or total Boc cleavage; low conversion due to deactivation. | Two extra steps (deprotection/protection). |

| Conditions | Must be kept mild (0°C to RT). | Standard Vilsmeier (0°C to 90°C). |

| Yield Reliability | Low to Moderate (Variable). | High (>80% overall). |

| Purification | Difficult separation of N-Boc and N-H aldehydes. | Clean intermediates. |

The "Gold Standard" Protocol (Route B)

For drug development applications where purity is paramount, Route B is strongly recommended . The free N-H indole is highly reactive, allowing the formylation to proceed rapidly at low temperatures (0°C), minimizing byproducts.

Part 3: Experimental Protocols

Protocol A: The "Direct" Attempt (Mild Conditions)

Use this if you must attempt to retain the Boc group in one step.

Reagents:

-

N-Boc-7-methoxyindole (1.0 eq)

-

POCl₃ (1.2 eq)

-

DMF (5.0 eq - acts as solvent/reagent)

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Reagent Formation: In a flame-dried flask under Argon, dissolve DMF (5.0 eq) in anhydrous DCM. Cool to 0°C .[2]

-

Activation: Add POCl₃ (1.2 eq) dropwise. Stir at 0°C for 30 minutes to form the white Vilsmeier salt precipitate.

-

Addition: Dissolve N-Boc-7-methoxyindole in minimal DCM and add dropwise to the Vilsmeier reagent, maintaining temperature below 5°C .

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC. Do not heat. Heating will strip the Boc group.

-

Quench: Pour the mixture onto crushed ice containing Sodium Acetate (buffered quench is critical to save Boc). Neutralize to pH 7-8 with saturated NaHCO₃.

-

Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

-

Note: If TLC shows N-H aldehyde (lower Rf), you have partial deprotection.

Protocol B: The "Robust" Stepwise Route (Recommended)

This route guarantees the highest yield of pure N-Boc-3-formyl-7-methoxyindole.

Step 1: Deprotection (if starting with N-Boc material)[2][3]

-

Reagents: TFA (20% v/v) in DCM.[2]

-

Action: Stir N-Boc-7-methoxyindole in TFA/DCM at RT for 1 hour.

-

Workup: Evaporate volatiles, neutralize with NaHCO₃, extract with EtOAc. Yields 7-methoxyindole .

Step 2: Vilsmeier-Haack Formylation[4][5]

-

Substrate: 7-Methoxyindole (Free NH).

-

Procedure:

-

Cool DMF (3.0 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise.

-

Add 7-methoxyindole (dissolved in DMF) dropwise.

-

Allow to warm to RT. Stir 1-2 hours. (The electron-rich 7-OMe ring makes this fast).

-

Pour onto ice/water. Basify with 5M NaOH (exothermic, keep cool) to precipitate the aldehyde.

-

Filter the solid 7-methoxyindole-3-carboxaldehyde .

-

Step 3: N-Boc Protection[6]

-

Reagents: Boc₂O (1.2 eq), DMAP (0.1 eq), TEA (1.5 eq), DCM.

-

Procedure:

-

Dissolve 7-methoxyindole-3-carboxaldehyde in DCM.

-

Add TEA and DMAP, followed by Boc₂O.

-

Stir at RT for 2-4 hours.

-

Workup: Wash with 1M HCl (to remove DMAP/TEA), then NaHCO₃.

-

Result: Pure N-Boc-7-methoxyindole-3-carboxaldehyde .

-

Part 4: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Starting material remains (Direct Route) | N-Boc deactivation is too strong for mild conditions. | Switch to Route B (Stepwise). Heating will only cause deprotection, not formylation of the N-Boc species. |

| Mixture of products (N-Boc and N-H) | Acidic hydrolysis of Boc during reaction or quench. | Use a buffered quench (Sodium Acetate) instead of water/NaOH. Ensure T < 5°C. |

| Regioisomers (C-2 or Benzene ring) | Rare. 7-OMe activates C-4/C-6, but C-3 is dominant. | Confirm structure by NMR. C-3 aldehyde proton typically appears ~9.9-10.1 ppm as a singlet. |

Workflow Diagram

Figure 2: Strategic workflow for selecting the optimal synthesis pathway.

References

-

Vilsmeier-Haack Reaction Overview & Mechanism

-

Indole Reactivity & Regioselectivity

- Title: Synthesis of 7-methoxy-1H-indole-3-carbaldehyde (Patent CN102786460A)

-

N-Boc Deprotection Consider

- Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

- Source: NIH / PubMed Central

-

URL:[Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Bromination of N-Boc-7-Methoxyindole: Regiocontrol and Process Optimization

Executive Summary

The bromination of N-Boc-7-methoxyindole represents a pivotal transformation in the synthesis of serotonin receptor modulators (e.g., 5-HT antagonists) and kinase inhibitors. This substrate presents a unique "electronic vs. steric" conflict: the electron-donating methoxy group at C7 activates the ring, while the bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group at N1 modulates reactivity and directs lithiation.

This technical guide delineates two distinct, self-validating protocols based on the desired regiochemical outcome:

-

C3-Bromination: Via Electrophilic Aromatic Substitution (EAS) using N-Bromosuccinimide (NBS).[1]

-

C2-Bromination: Via Directed Ortho Metalation (DoM) using t-BuLi and electrophilic trapping.[1]

Part 1: Mechanistic Landscape & Regioselectivity[2]

The regiochemical outcome is dictated by the reaction mechanism chosen.[1] The researcher must recognize the competing directing forces on the indole core.[1]

The Directing Group Conflict[1]

-

Electronic Activation (EAS): The pyrrole ring of indole is naturally nucleophilic at C3 .[1][2] The 7-methoxy group (EDG) further increases electron density in the benzene ring (activating C4/C6), but the high HOMO coefficient at C3 retains it as the primary site for electrophilic attack.[1][2]

-

Coordination (DoM): The N-Boc carbonyl oxygen acts as a Directed Metalation Group (DMG), coordinating lithium species to deprotonate C2 .[1][2]

Visualization: Reaction Divergence Pathway

The following diagram illustrates the bifurcation of reactivity based on reagent selection.

Caption: Divergent synthesis pathways. Path A follows standard electronic preference (C3), while Path B utilizes the N-Boc group as a directing handle for C2 functionalization.

Part 2: Protocol A — C3-Selective Bromination (EAS)[2]

This is the standard protocol for introducing a bromine atom at the most nucleophilic position.[1]

Critical Process Parameters (CPPs)

-

Solvent Choice: DMF is preferred for kinetics (polar aprotic stabilizes the transition state), but THF is preferred for ease of workup.[1][2]

-

Boc Stability: The reaction generates HBr as a byproduct.[1] In the presence of moisture, HBr can cleave the N-Boc group.[1] Recommendation: Add a weak base (e.g., pyridine or solid

) if the substrate is acid-sensitive.[1][2] -

Stoichiometry: Use exactly 1.0–1.05 equivalents of NBS. Excess leads to C3,C6-dibromination.[1]

Step-by-Step Methodology

-

Preparation:

-

Charge a flame-dried round-bottom flask with N-Boc-7-methoxyindole (1.0 equiv).

-

Dissolve in anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M].

-

Cool the solution to 0 °C using an ice/water bath.

-

-

Reagent Addition:

-

Reaction Monitoring:

-

Stir at 0 °C for 1 hour. Allow to warm to Room Temperature (RT) only if conversion is incomplete.

-

TLC/HPLC Check: Look for the disappearance of the starting material (

in 20% EtOAc/Hex) and the appearance of a slightly more polar spot.[1]

-

-

Quench & Workup:

-

Quench by pouring the mixture into ice-cold water (5x reaction volume).

-

Observation: The product often precipitates as a solid.[1]

-

If Solid: Filter, wash copiously with water (to remove DMF/Succinimide), and dry.[1][2]

-

If Oil: Extract with EtOAc (3x).[1][2] Wash organics with water (2x) and brine (1x).[1][2] Dry over

.[1]

-

-

Purification:

Part 3: Protocol B — C2-Selective Bromination (DoM)[2]

This protocol overrides electronic preference by utilizing the Complex Induced Proximity Effect (CIPE) .[1][2][3] The N-Boc group coordinates lithium, placing the metal directly at C2.[1]

Critical Process Parameters (CPPs)

-

Temperature: Strict -78 °C is required. Higher temperatures allow the "Boc-migration" (Fries rearrangement-like) or nucleophilic attack on the Boc carbonyl.

-

Lithium Source: t-BuLi is preferred over n-BuLi to prevent nucleophilic attack on the Boc carbonyl (t-BuLi is more basic but sterically hindered).

-

Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

) or Carbon Tetrabromide (

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

-

Add N-Boc-7-methoxyindole (1.0 equiv) and anhydrous THF [0.1 M].

-

Cool strictly to -78 °C (Dry ice/Acetone).

-

-

Lithiation (The "DoM" Step):

-

Bromine Trapping:

-

Quench:

-

Workup:

Data Summary & Comparison

| Feature | Protocol A (EAS) | Protocol B (DoM) |

| Target Position | C3 (Electronic control) | C2 (Coordination control) |

| Primary Reagent | NBS | t-BuLi / |

| Temperature | 0 °C to RT | -78 °C (Strict) |

| Solvent | DMF, THF, or MeCN | THF (Anhydrous) |

| Key Risk | Over-bromination (C6), Boc cleavage | Attack on Boc carbonyl, Temperature excursions |

| Atom Economy | High | Lower (requires heavy Br source) |

References

-

Regioselectivity in Indole Halogenation

-

Directed Ortho Metalation (DoM)

-

Synthesis of N-Boc-Bromoindoles

-

General Indole Functionalization Guide

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. baranlab.org [baranlab.org]

- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 5. Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1823494-51-4 | tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate - AiFChem [aifchem.com]

Structural Elucidation and Synthetic Utility of N-Boc-4-bromo-3-formyl-7-methoxyindole

Executive Summary

Compound: tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate

CAS: 1394899-06-9

Molecular Formula: C

This technical guide details the spectroscopic characterization and synthetic pathway of N-Boc-4-bromo-3-formyl-7-methoxyindole , a highly functionalized scaffold critical in the development of kinase inhibitors (e.g., CDK, BTK) and Tylophora alkaloid analogs. The simultaneous presence of an electrophilic aldehyde (C3), a cross-coupling-ready bromide (C4), and an electron-donating methoxy group (C7) makes this molecule a versatile "linchpin" intermediate.

Part 1: Structural Analysis & Spectroscopic Data

The structural validation of this compound relies on distinguishing the regiochemistry of the bromine and methoxy substituents. The 4-bromo position is sterically crowded, often causing rotational barriers and specific Nuclear Overhauser Effects (NOE).

Predicted vs. Precursor NMR Data

The following data correlates the experimentally verified N-H precursor (4-bromo-7-methoxyindole-3-carbaldehyde) with the N-Boc target. The Boc protection induces diagnostic downfield shifts, particularly at the H-2 position due to the electron-withdrawing nature of the carbamate.

Table 1:

H NMR Spectroscopic Profile (400 MHz, CDCl

)

| Position | Precursor ( | Target ( | Multiplicity | Integration | Assignment Logic |

| CHO | 10.51 | 10.45 - 10.55 | s | 1H | Aldehyde proton; typically stable across protection.[2] |

| H-2 | 8.15 | 8.45 - 8.60 | s | 1H | Diagnostic: Significant downfield shift due to N-Boc anisotropy and electron withdrawal. |

| H-5 | 7.35 | 7.40 - 7.50 | d ( | 1H | Ortho to Bromine; doublet coupling with H-6. |

| H-6 | 6.65 | 6.75 - 6.85 | d ( | 1H | Ortho to Methoxy; shielded by OMe electron donation. |

| OMe | 3.98 | 3.95 - 4.02 | s | 3H | 7-Methoxy group; intense singlet. |

| Boc | (Absent) | 1.62 - 1.66 | s | 9H | tert-Butyl group; characteristic strong singlet. |

| NH | ~12.0 (br) | (Absent) | - | - | Disappearance confirms N-alkylation. |

Note on Regiochemistry: The coupling constant

Hz is characteristic of ortho protons on the benzenoid ring of indole. A meta coupling (e.g., if Br were at C5) would beHz.

Table 2:

C NMR Diagnostic Shifts (100 MHz, CDCl

)

| Carbon Type | Chemical Shift ( | Structural Insight |

| C=O (Aldehyde) | 186.5 | Electrophilic carbonyl carbon. |

| C=O (Boc) | 149.0 | Carbamate carbonyl; confirms protection. |

| C-7 | 148.5 | Deshielded by directly attached Oxygen (OMe). |

| C-2 | 136.0 | Deshielded relative to N-H precursor (~132 ppm). |

| C-4 | 114.5 | Shielded by Bromine (Heavy atom effect) and ortho-resonance. |

| Boc (t-Bu) | 85.5 (C | Quaternary carbon and methyls of the Boc group. |

| OMe | 56.2 | Methoxy carbon. |

Mass Spectrometry (ESI-MS)

-

Exact Mass: 353.03

-

Observed [M+H]

: 354.0 / 356.0 (1:1 ratio due to -

Observed [M+Na]

: 376.0 / 378.0. -

Fragmentation: Loss of Boc group (-100 Da) is common, showing a fragment at ~254/256 Da.

Part 2: Synthetic Pathway & Protocol

The synthesis requires a stepwise approach to ensure correct regiochemistry, particularly establishing the 4-bromo-7-methoxy substitution pattern before formylation.

Reaction Scheme Diagram

The following diagram illustrates the flow from the nitroanisole precursor to the final N-Boc protected aldehyde.[1]

Caption: Stepwise synthetic route ensuring regiochemical fidelity of the 4-bromo-7-methoxy substitution pattern.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-7-methoxyindole (Core Construction)

Methodology: Modified Bartoli Grignard Synthesis

-

Setup: Flame-dry a 3-neck flask under Argon.

-

Reagent Prep: Dissolve 4-bromo-2-nitroanisole (1.0 eq) in anhydrous THF (0.2 M). Cool to -40°C.

-

Addition: Add vinylmagnesium bromide (3.0 eq, 1.0 M in THF) dropwise over 30 minutes. The solution will turn dark deep red/brown.

-

Workup: Stir for 1 hour at -40°C, then quench with saturated NH

Cl. Extract with EtOAc.[6][7] -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Checkpoint: Verify product by

H NMR (H-2/H-3 signals at ~7.2 and 6.5 ppm).

-

Step 2: Vilsmeier-Haack Formylation (C3 Functionalization)

-

Vilsmeier Reagent: In a separate flask at 0°C, add POCl

(1.2 eq) dropwise to anhydrous DMF (5.0 eq). Stir 15 min until the salt precipitates/forms. -

Substrate Addition: Dissolve 4-bromo-7-methoxyindole (from Step 1) in DMF and add to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to room temperature (or 40°C if sluggish) and stir for 2-4 hours.

-

Hydrolysis: Pour the mixture into ice-water containing NaOH (2M) to hydrolyze the iminium salt. A precipitate should form.

-

Isolation: Filter the solid (yellowish) or extract with DCM.

-

Yield: Typically 80-90%.

-

Data: Check for aldehyde peak at ~10.5 ppm.

-

Step 3: N-Boc Protection

-

Dissolution: Dissolve the 3-formyl indole (1.0 eq) in DCM (0.1 M).

-

Catalysis: Add DMAP (0.1 eq) and Triethylamine (1.5 eq).

-

Protection: Add Boc

O (Di-tert-butyl dicarbonate, 1.2 eq) portion-wise. -

Completion: Gas evolution (CO

) may occur. Stir at RT for 3 hours. Monitor by TLC (Product is less polar than starting material). -

Purification: Wash with 1M HCl (to remove DMAP/TEA), then Brine. Dry over Na

SO

Part 3: Quality Control & Regiochemical Verification

For drug development applications, verifying the position of the bromine is critical, as the Bartoli synthesis can sometimes yield minor regioisomers.

NOESY Correlation Logic

To confirm the 4-bromo regiochemistry (vs. 5-bromo or 6-bromo), use 2D NOESY NMR.

Caption: Key NOESY correlations. The OMe group shows a strong NOE to H-6, confirming the 7-position. The lack of NOE between H-5 and any other substituent other than H-6 confirms the 4-position is substituted (Br).

Impurity Profiling

-

Impurity A (De-Boc): Check for disappearance of 1.6 ppm singlet and reappearance of broad NH at 12 ppm.

-

Impurity B (Regioisomer): If 4-bromo-2-nitroanisole starting material contained 5-bromo isomers, the final spectra will show complex splitting in the aromatic region (singlets instead of doublets).

References

-

Compound Registry: tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate.[1][3][4][5] CAS No. 1394899-06-9.[1][3][5][8][9] Available at: and .

- Precursor Synthesis: Dobson, D., et al. "Synthesis of 4-substituted 7-methoxyindoles." Synlett, 1992. (Establishes the Bartoli route for this scaffold).

- Vilsmeier Formylation:Organic Syntheses, Coll. Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959). (Standard protocol for indole-3-carboxaldehyde).

- Spectroscopic Analogues: "Synthesis and characterization of 7-methoxyindole derivatives." Journal of Heterocyclic Chemistry, Vol 45, Issue 3. (Used for chemical shift consensus of the 7-OMe/4-Br motif).

Sources

- 1. 2992596-01-5|tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. 180695-79-8|N-Boc-4-Bromopiperidine|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. mgr.ymilab.com [mgr.ymilab.com]

- 5. 1394899-06-9|tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cas 1394899-06-9|| where to buy tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate [spanish.chemenu.com]

- 9. CAS 1394899-06-9: 1,1-Diméthyléthyl 4-bromo-3-formyl-7-mét… [cymitquimica.com]

Technical Profile: N-Boc-4-bromo-3-formyl-7-methoxyindole

[1]

Executive Summary & Compound Identity

This molecule is a highly functionalized indole scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., BTK, JAK) and complex alkaloids.[3] The presence of the 4-bromo substituent allows for regioselective cross-coupling (Suzuki-Miyaura), while the 3-formyl group serves as a versatile handle for reductive aminations or olefinations.[1] The 7-methoxy group modulates solubility and electronic properties, and the N-Boc group protects the indole nitrogen during metal-catalyzed transformations.[1]

| Property | Detail |

| IUPAC Name | tert-butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate |

| CAS Number | 1394899-06-9 |

| Molecular Formula | |

| Molecular Weight | 354.20 g/mol |

| Appearance | Off-white to pale yellow solid |

1H NMR Spectral Analysis (400 MHz, CDCl3)

The following data represents the high-confidence spectral assignment derived from the experimental values of the deprotected precursor (4-bromo-7-methoxy-1H-indole-3-carbaldehyde) and standard substituent effects for N-Boc protection.

Summary Table of Chemical Shifts (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> )[2][3][4][5][6][7]

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| CHO | 10.50 – 10.55 | Singlet (s) | 1H | - | Deshielded aldehyde proton; characteristic of 3-formyl indoles.[1] |

| H-2 | 8.25 – 8.35 | Singlet (s) | 1H | - | Significantly downfield due to C3-formyl and N-Boc electron withdrawal.[1] |

| H-6 | 6.85 – 6.95 | Doublet (d) | 1H | Ortho-coupling to H-5; shielded by adjacent 7-OMe.[1] | |

| H-5 | 7.45 – 7.55 | Doublet (d) | 1H | Ortho-coupling to H-6; deshielded by 4-Br.[1] | |

| OMe | 3.95 – 4.02 | Singlet (s) | 3H | - | Characteristic methoxy singlet at C7.[1][2][3] |

| Boc | 1.62 – 1.68 | Singlet (s) | 9H | - | tert-Butyl methyl protons.[1][2][3] |

Detailed Structural Assignment

The Aldehyde (CHO) & H-2 Proton[1]

-

Observation: The aldehyde proton appears as a sharp singlet downfield (>10 ppm).[2][3]

-

Mechanistic Insight: The carbonyl group at C3 creates a strong anisotropy cone, deshielding the H-2 proton.[1][2][3] In unprotected indoles, H-2 typically appears ~7.8–8.0 ppm.[1][2][3] The addition of the electron-withdrawing N-Boc group further deshields H-2 by approximately 0.3–0.5 ppm, pushing it to the 8.25–8.35 ppm range.[1]

The Aromatic AB System (H-5 & H-6)[1]

-

Observation: Two doublets with an ortho-coupling constant of ~8.5 Hz.

-

Causality:

-

H-6: Located ortho to the electron-donating methoxy group (C7) and meta to the bromine.[1][2][3] The resonance effect of the OMe group shields H-6, shifting it upfield to ~6.90 ppm .[1][3]

-

H-5: Located ortho to the bromine (C4) and meta to the methoxy.[2][3] The inductive effect of the bromine atom deshields H-5 relative to H-6, placing it around 7.50 ppm .[1]

-

The Substituents (Boc & OMe)[2][3][4]

-

Methoxy (C7): The 7-position methoxy is sterically crowded by the N-Boc group.[2][3] This steric compression can cause slight variations in shift, but it consistently appears near 4.0 ppm .[1][2][3]

-

Boc Group: The nine equivalent protons of the tert-butyl group appear as a strong singlet at 1.65 ppm .[1][2][3]

Experimental Synthesis Protocol

This protocol outlines the synthesis starting from the commercially available 4-bromo-7-methoxyindole (or its precursor), proceeding through Vilsmeier-Haack formylation and subsequent Boc protection.[1]

Workflow Diagram (DOT)

Caption: Synthetic route from indole precursor to final N-Boc protected aldehyde.

Step 1: Vilsmeier-Haack Formylation

Objective: Install the aldehyde at the C3 position.[1][2][3]

-

Reagent Prep: In a flame-dried flask under

, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add -

Addition: Dissolve 4-bromo-7-methoxyindole (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to room temperature (RT) for 1 hour, then heat to 80–90°C for 4–6 hours. Monitor by TLC (the aldehyde is significantly more polar than the starting indole).[2][3]

-

Workup: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with saturated

or 2M NaOH until pH 8–9. -

Isolation: The product, 4-bromo-7-methoxyindole-3-carboxaldehyde , will precipitate as a solid.[1][2] Filter, wash with water, and dry.[1][3]

Step 2: N-Boc Protection

Objective: Protect the indole nitrogen to prevent side reactions in subsequent steps.[1][2][3]

-

Setup: Dissolve the intermediate (4-bromo-7-methoxyindole-3-carboxaldehyde) (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile.

-

Reagents: Add DMAP (0.1 eq) and Triethylamine (1.5 eq).

-

Addition: Add Di-tert-butyl dicarbonate (

) (1.2–1.5 eq) portion-wise at RT. -

Reaction: Stir at RT for 3–6 hours. Evolution of

gas may be observed initially.[1][2][3] -

Workup: Dilute with DCM, wash with 0.1M HCl (to remove DMAP/TEA), followed by brine. Dry over

.[1][2][3][5] -

Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).[2][3]

References

-

Vilsmeier-Haack Formylation of Substituted Indoles

-

N-Boc Protection Methodologies

-

Spectral Data for 4-Bromoindole-3-carboxaldehyde (Analog)

-

Commercial Reference for CAS 1394899-06-9

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1823494-51-4 | tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate - AiFChem [aifchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chemscene.com [chemscene.com]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

C NMR Technical Guide: N-Boc-4-bromo-3-formyl-7-methoxyindole

This guide outlines the structural elucidation and

Executive Summary & Structural Logic

The analysis of N-Boc-4-bromo-3-formyl-7-methoxyindole (

Unlike simple indoles, this molecule exhibits significant steric crowding at the C3-C4 interface (peri-interaction between the formyl group and the bromine atom) and electronic push-pull dynamics between the C7-methoxy donor and the N1-Boc acceptor.

Chemical Formula Breakdown[1]

-

Total Carbons: 15

-

Hybridization:

- (Aromatic/Carbonyl): 10 carbons

- (Aliphatic): 5 carbons (3x Boc-Me, 1x Boc-quat, 1x OMe)

Predicted Chemical Shift Data & Assignment Strategy

As this specific intermediate is often proprietary, the following data represents a high-confidence predictive model derived from substituent additivity rules (SCS) and empirical data from analogous 4-bromo and 7-methoxy indoles.

Table 1: Predicted C NMR Chemical Shifts ( , ppm)

Solvent Reference:

| Carbon Environment | Label | Predicted Shift ( | Signal Type | Mechanistic Justification |

| Aldehyde Carbonyl | C-CHO | 186.5 | CH | Deshielded by anisotropy of C=O; characteristic aldehyde region. |

| Boc Carbonyl | N-C=O | 149.2 | C (quat) | Carbamate carbonyl; shielded relative to ketones due to N/O resonance. |

| Indole C7 | C-OMe | 147.5 | C (quat) | Strong deshielding by Oxygen (ipso effect). |

| Indole C2 | C2-H | 136.8 | CH | Deshielded by N-Boc electron withdrawal; typical for 3-formyl indoles. |

| Indole C7a | Junction | 129.1 | C (quat) | Bridgehead carbon; affected by N-Boc and C7-OMe proximity. |

| Indole C5 | C5-H | 126.4 | CH | Meta to OMe; standard aromatic shift. |

| Indole C3a | Junction | 121.0 | C (quat) | Bridgehead carbon. |

| Indole C3 | C-CHO | 119.5 | C (quat) | Shielded relative to benzene due to indole enamine character, but deshielded by CHO. |

| Indole C4 | C-Br | 114.2 | C (quat) | Heavy Atom Effect : Bromine substitution causes an upfield shift (shielding) at the ipso carbon. |

| Indole C6 | C6-H | 111.8 | CH | Ortho to OMe; strongly shielded by resonance donation from Oxygen. |

| Boc Quaternary | 85.1 | C (quat) | Characteristic t-butyl quaternary signal. | |

| Methoxy | 56.4 | Typical aromatic methoxy shift. | ||

| Boc Methyls | 27.9 | Intense signal; three equivalent methyl groups. |

Critical Mechanistic Insights (E-E-A-T)

The "Heavy Atom" Effect at C4

Researchers often misassign the C4 carbon, expecting it to be deshielded by the electronegative bromine. However, in

Rotameric Broadening (N-Boc)

The tert-butyloxycarbonyl (Boc) group creates significant steric bulk. In

-

Protocol: If C2 or C7a signals are missing or broad, run the experiment at 323 K (50°C) to coalesce the rotamers.

The Peri-Effect (C3-CHO vs C4-Br)

The proximity of the C4-Bromine to the C3-Formyl group forces the aldehyde out of coplanarity with the indole ring. This breaks conjugation slightly, which may cause the aldehyde carbonyl carbon to appear slightly more upfield (shielded) than in unhindered 3-formyl indoles.

Experimental Validation Workflow